![molecular formula C13H25N3O3 B2607130 Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1234836-75-9](/img/structure/B2607130.png)
Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Synthesis Analysis
An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process most viable for large-scale manufacturing of methyl piperidine-4-yl-carbamate salts .Molecular Structure Analysis
The molecular structure of “Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate” is represented by the InChI code: 1S/C13H25N3O3/c1-13(2,3)19-12(18)16(4)10-6-8-15-9-7-10/h10,15H,6-9H2,1-5H3 . The compound has a molecular weight of 271.361.Physical And Chemical Properties Analysis
“Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate” is a white to yellow solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature . The compound has a molecular weight of 214.30 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.77, indicating its lipophilicity . The compound is very soluble, with a solubility of 4.42 mg/ml or 0.0206 mol/l .Scientific Research Applications
- Significance : PROTACs (PROteolysis TArgeting Chimeras) are innovative molecules designed to selectively degrade specific proteins within cells. This compound contributes to the construction of bifunctional protein degraders, impacting ternary complex formation and drug-like properties .
Targeted Protein Degradation (PROTAC Development)
Safety and Hazards
properties
IUPAC Name |
methyl N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)15-11(17)16-7-5-10(6-8-16)9-14-12(18)19-4/h10H,5-9H2,1-4H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUYJMIOHCSGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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